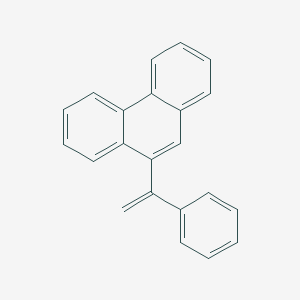
9-(1-Phenylethenyl)phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(1-Phenylethenyl)phenanthrene, also known as PEP, is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons. PEP has been studied for its potential use in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 9-(1-Phenylethenyl)phenanthrene is not well understood. However, studies have suggested that 9-(1-Phenylethenyl)phenanthrene may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that 9-(1-Phenylethenyl)phenanthrene has a variety of biochemical and physiological effects. 9-(1-Phenylethenyl)phenanthrene has been shown to exhibit antioxidant and anti-inflammatory properties, which may have implications for the treatment of various diseases, including cancer and neurodegenerative disorders. 9-(1-Phenylethenyl)phenanthrene has also been shown to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
9-(1-Phenylethenyl)phenanthrene exhibits several advantages for use in lab experiments. 9-(1-Phenylethenyl)phenanthrene is a stable compound that can be easily synthesized in good yields. 9-(1-Phenylethenyl)phenanthrene also exhibits excellent solubility, making it easy to handle and work with in the lab. However, 9-(1-Phenylethenyl)phenanthrene also exhibits some limitations. 9-(1-Phenylethenyl)phenanthrene is a relatively new compound, and its properties and applications are still being studied. Additionally, 9-(1-Phenylethenyl)phenanthrene is a highly toxic compound, and caution must be taken when handling it in the lab.
Orientations Futures
There are several future directions for the study of 9-(1-Phenylethenyl)phenanthrene. One direction is the development of new synthetic methods for 9-(1-Phenylethenyl)phenanthrene that are more efficient and cost-effective. Another direction is the study of the potential use of 9-(1-Phenylethenyl)phenanthrene in the development of new drugs for the treatment of various diseases. Further studies are also needed to better understand the mechanism of action of 9-(1-Phenylethenyl)phenanthrene and its potential applications in various scientific research fields.
Conclusion
In conclusion, 9-(1-Phenylethenyl)phenanthrene, or 9-(1-Phenylethenyl)phenanthrene, is a promising compound that has been studied for its potential use in various scientific research applications. 9-(1-Phenylethenyl)phenanthrene exhibits unique properties that make it a promising candidate for use in organic electronics, optoelectronics, and photovoltaics. 9-(1-Phenylethenyl)phenanthrene also exhibits several biochemical and physiological effects that may have implications for the treatment of various diseases. However, caution must be taken when handling 9-(1-Phenylethenyl)phenanthrene in the lab due to its highly toxic nature. Further studies are needed to fully understand the potential of 9-(1-Phenylethenyl)phenanthrene in various scientific research fields.
Méthodes De Synthèse
The synthesis of 9-(1-Phenylethenyl)phenanthrene can be achieved through various methods, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing 9-(1-Phenylethenyl)phenanthrene. It involves the coupling of 9-bromo-phenanthrene with phenylboronic acid in the presence of a palladium catalyst and a base. The reaction results in the formation of 9-(1-Phenylethenyl)phenanthrene in good yields.
Applications De Recherche Scientifique
9-(1-Phenylethenyl)phenanthrene has been studied for its potential use in various scientific research applications, including organic electronics, optoelectronics, and photovoltaics. 9-(1-Phenylethenyl)phenanthrene exhibits excellent thermal stability, high charge carrier mobility, and good solubility, making it a promising material for organic electronics applications. 9-(1-Phenylethenyl)phenanthrene has also been studied for its use in the development of high-performance organic solar cells due to its unique absorption properties.
Propriétés
Numéro CAS |
60300-73-4 |
|---|---|
Formule moléculaire |
C22H16 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
9-(1-phenylethenyl)phenanthrene |
InChI |
InChI=1S/C22H16/c1-16(17-9-3-2-4-10-17)22-15-18-11-5-6-12-19(18)20-13-7-8-14-21(20)22/h2-15H,1H2 |
Clé InChI |
YPOCYBUHLLSFGX-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
SMILES canonique |
C=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





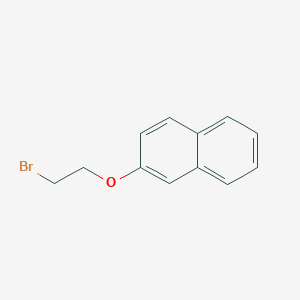

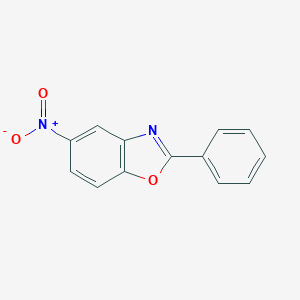
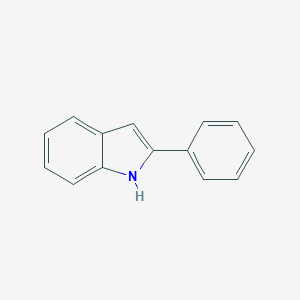
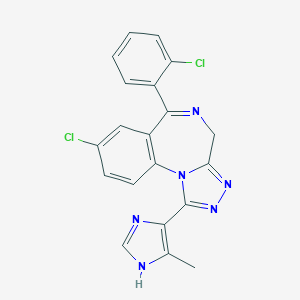
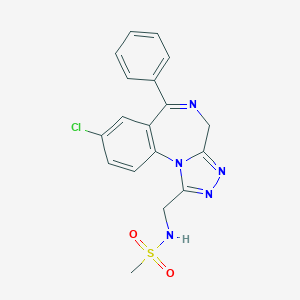
![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)
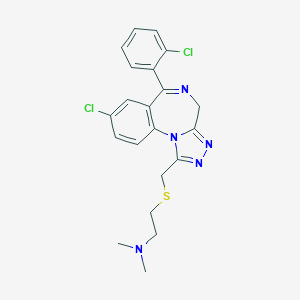
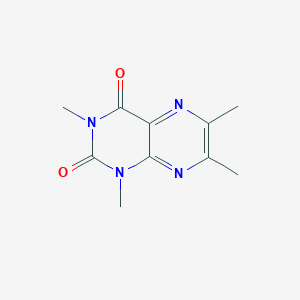
![6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B188610.png)
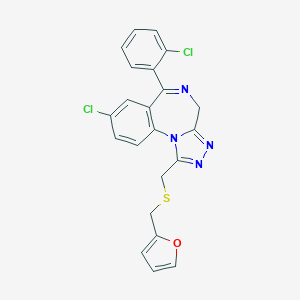
![6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine](/img/structure/B188613.png)